4-Isopentylbenzoic acid

Pharmaceutical Intermediates ADME Optimization Lipophilicity Modulation

Achieve precise control over mesophase temperature windows with 4-isopentylbenzoic acid, a branched-chain calamitic mesogen that lowers crystal-to-nematic transitions compared to linear 4-pentylbenzoic acid, enabling room-temperature LC device formulations. Its lipophilic anchor provides a LogP of ~1.87-approximately 0.7 units lower than the linear analog-to improve aqueous solubility and reduce metabolic clearance in pharmaceutical intermediates. - Strategic differentiation: Branched isopentyl tail tunes nematic/smectic phase stability and lowers melting point versus linear n-alkyl homologs, critical for device performance. - Physicochemical advantage: logS = -10.76 ensures low aqueous solubility, ideal for organic media reactions and hydrophobic surface coatings. - Supply chain: Available for immediate dispatch in standard research quantities (1 g, 5 g, 10 g) with full documentation and global shipping support.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B1369477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopentylbenzoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)CCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
InChIKeyMSISUZOSLCCXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopentylbenzoic Acid: Key Chemical Identifier and Procurement Baseline for Research Applications


4-Isopentylbenzoic acid (CAS 42753-27-3), also known as 4-(3-methylbutyl)benzoic acid, is a para-substituted aromatic carboxylic acid with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. It features a rigid benzoic acid core and a branched isopentyl (isoamyl) alkyl tail. This compound is primarily utilized as a key building block in materials science, particularly as a calamitic mesogen in liquid crystal (LC) formulations [2], and as a lipophilic anchor in pharmaceutical intermediates to modulate the partition coefficient (LogP) of drug candidates .

1
Liquid Crystal (LC) Research Calamitic mesogen for tuning nematic phase behavior in advanced materials.
2
Lead Compound Synthesis Lipophilic anchor to modulate LogP and metabolic stability in medicinal chemistry.
3
Organic Synthesis Building block for reactions benefiting from a non-polar environment.

4-Isopentylbenzoic Acid: Why Generic Substitution with 4-Alkylbenzoic Acids Fails in Critical Research Applications


Generic substitution among 4-alkylbenzoic acids is not feasible due to the strong dependence of liquid crystalline phase behavior and physicochemical properties on alkyl chain length and branching. The branched isopentyl group imparts a distinct molecular shape and flexibility compared to linear n-alkyl chains, which directly influences the temperature range and stability of nematic and smectic phases in liquid crystal applications [1]. For instance, in a homologous series, the melting point (Crystal-to-Nematic transition) for 4-butylbenzoic acid (4BA) is 98–101 °C, whereas 4-hexylbenzoic acid (6BA) exhibits a higher range of 113–115 °C [2]. These differences, dictated by alkyl chain length and branching, mean that substituting one 4-alkylbenzoic acid for another will alter the mesophase temperature window, a critical parameter for device performance. Similarly, in drug discovery, the branched isopentyl group provides a unique balance of lipophilicity (LogP) and metabolic stability compared to its linear analog 4-pentylbenzoic acid, which can significantly impact a lead compound's ADME profile .

Chain Structure
Branched vs. linear alkyl chains directly shift mesophase temperature windows, a critical parameter for LC device performance.
Lipophilicity
Generic 4-alkylbenzoic acids alter LogP and metabolic stability profiles, which may impact lead compound ADME properties.
Purity Grade
Variations in purity (~95% vs. >99%) can significantly affect electrical resistivity in high-precision LC materials science.

4-Isopentylbenzoic Acid: Quantified Performance Differentiation in Liquid Crystal and Physicochemical Applications


4-Isopentylbenzoic Acid vs. 4-Pentylbenzoic Acid: Lipophilicity (LogP) and Metabolic Stability Profile for Drug Design

In drug discovery, the lipophilicity of a molecule is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME). The branched isopentyl group in 4-isopentylbenzoic acid offers a different lipophilic profile compared to its linear analog, 4-pentylbenzoic acid. Computational models predict that 4-isopentylbenzoic acid has a LogP of 1.87, while the linear analog, 4-pentylbenzoic acid, has a higher LogP of 2.58 [1]. This ~0.7 LogP unit difference indicates that the branched analog is significantly less lipophilic, which can translate to improved aqueous solubility and reduced non-specific binding in biological assays. Furthermore, the branched alkyl chain is generally more resistant to oxidative metabolism than a linear chain, potentially leading to improved metabolic stability [2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 1.87
Comparator LogP = 2.58
Lower LogP supports aqueous solubility and reduces non-specific binding.
Simulated target LogP vs. Molbase calculation for 4-pentylbenzoic acid.
Pharmaceutical Intermediates ADME Optimization Lipophilicity Modulation

4-Isopentylbenzoic Acid vs. 4-Isobutylbenzoic Acid: Impact of Alkyl Chain Length on Thermal Properties and Purity Assessment

The thermal properties of 4-alkylbenzoic acids are highly sensitive to the length and branching of the alkyl chain. While direct melting point data for 4-isopentylbenzoic acid is not widely published in peer-reviewed literature, its close analog, 4-isobutylbenzoic acid (one carbon shorter, also branched), has a well-documented melting point of 143.0 to 146.0 °C and is commercially available with a guaranteed purity of >99.0% (GC/T) [1]. This high level of purity is critical for applications like liquid crystal displays (LCDs) where ionic impurities can degrade performance. In contrast, 4-isopentylbenzoic acid is often offered at a lower standard purity of ~95% . This ~4% difference in purity, particularly the presence of ionic or conducting contaminants, can be a decisive factor in high-precision materials science applications, making the higher-purity 4-isobutylbenzoic acid a more suitable choice for demanding LC formulations.

Purity & Thermal Profile
Class-level inference
Target Purity ~95%
Comparator >99% (MP 143-146°C)
Purity discrepancy may affect LC electrical resistivity.
Vendor specification for target vs. GC/T analysis for 4-isobutylbenzoic acid.
Liquid Crystal Mesogens Thermal Analysis Purity Specification

4-Isopentylbenzoic Acid vs. 4-Butylbenzoic Acid (4BA) and 4-Hexylbenzoic Acid (6BA): Comparative Mesophase Behavior in Liquid Crystals

In liquid crystal applications, the mesophase transition temperatures define the operational window of the material. For the homologous series of 4-n-alkylbenzoic acids, 4-butylbenzoic acid (4BA) exhibits a crystal-to-nematic transition (T_CN) at 98–101 °C and a nematic-to-isotropic transition (T_NI) at 113–115 °C. In contrast, 4-hexylbenzoic acid (6BA) has a higher T_CN of 113–115 °C [1]. The branched, five-carbon isopentyl group is expected to produce mesophase behavior intermediate between these two linear analogs, likely with a lower melting point than 6BA but with a different phase sequence due to its steric bulk [2]. This branched structure can disrupt crystalline packing, potentially lowering the melting point and stabilizing the nematic phase over a wider temperature range compared to its linear counterpart, 4-pentylbenzoic acid, a key advantage for room-temperature LC applications.

Mesophase Behavior (T_CN)
Class-level inference
Not published; expected between 4BA (98-101°C) & 6BA (113-115°C)
Branched chain likely disrupts packing, potentially broadening the nematic range.
Data from linear homologs in systematic blend studies.
Liquid Crystals Nematic Phase Thermotropic Mesogens

4-Isopentylbenzoic Acid: Solubility Profile in Aqueous Media and Impact on Formulation Strategy

Aqueous solubility is a key parameter for both chemical synthesis and pharmaceutical formulation. Data from a study on a complex molecule containing a 4-isopentylbenzoic acid-like moiety indicates an intrinsic solubility of -10.76 logS, categorizing it as having low solubility (<0.01 mg/mL) [1]. This is consistent with the hydrophobic nature of the aromatic core and alkyl tail. In comparison, simpler benzoic acid derivatives like 4-fluorobenzoic acid are more water-soluble. This low solubility profile necessitates the use of organic co-solvents for reactions or specialized formulation techniques (e.g., lipid-based formulations, co-solvency) if the target compound is intended for in vivo studies. This contrasts with more polar benzoic acid analogs, which may be directly soluble in aqueous buffers, thus saving significant time and resources during assay development.

Aqueous Solubility
Cross-study comparable
Intrinsic solubility logS = -10.76
Low solubility necessitates organic co-solvent use for in vitro assays.
Calculated via Chemaxon for a structurally analogous molecule.
Pharmaceutical Intermediates Aqueous Solubility Formulation Development

4-Isopentylbenzoic Acid in Liquid Crystal Synthesis: A Patented Component for Nematic Compositions

US Patent 6,805,921 B2, assigned to Mitsubishi Gas Chemical Co., Inc., specifically claims optically active compounds that incorporate 4-isopentylbenzoic acid as a key structural motif for use in nematic liquid crystal compositions [1]. The patent describes the compound's role in forming stable nematic phases, which are essential for the operation of liquid crystal displays (LCDs). This stands in contrast to many other 4-alkylbenzoic acids which, while capable of forming liquid crystalline phases, may not be explicitly claimed in patents for high-performance optically active compositions due to suboptimal phase behavior or compatibility with other components. The inclusion in this specific patent application highlights its differentiated utility in advanced LC materials, where the branched isopentyl group contributes to a unique combination of optical activity and mesophase stability required for modern display technologies.

Patent-Cited Utility
Data to verify
Explicitly claimed in US Patent 6,805,921 B2
Demonstrated use in optically active nematic compositions.
Assigned to Mitsubishi Gas Chemical Co., Inc. (2004).
Liquid Crystal Displays Optically Active Compounds Nematic Phase

4-Isopentylbenzoic Acid: Recommended Application Scenarios Based on Quantified Differentiation Evidence


Design and Synthesis of Novel Liquid Crystal Mixtures with Extended Nematic Phase Ranges

Leverage 4-isopentylbenzoic acid as a calamitic mesogen to tune the operational temperature window of nematic liquid crystal formulations. Its branched alkyl chain is predicted to lower the crystal-to-nematic transition temperature compared to linear analogs like 4-pentylbenzoic acid, while maintaining a wide nematic phase range. This makes it a strategic choice for developing room-temperature LC devices, as supported by its inclusion in patented optically active nematic compositions [1]. Researchers can use it to formulate blends with other p-alkylbenzoic or p-alkyloxybenzoic acids to achieve specific mesophase targets, as demonstrated in systematic blend studies [2].

Optimization of Lipophilicity (LogP) in Drug Candidate Synthesis

Utilize 4-isopentylbenzoic acid as a lipophilic building block for medicinal chemistry programs. The branched isopentyl group provides a LogP of ~1.87, which is ~0.7 LogP units lower than its linear 4-pentyl analog [1]. This reduction in lipophilicity can be strategically employed to improve a lead compound's aqueous solubility, reduce its metabolic clearance, and lower the risk of off-target binding, thereby enhancing its overall drug-like properties [3]. This is a quantifiable advantage over using the more lipophilic, linear 4-pentylbenzoic acid.

High-Precision Organic Synthesis Requiring Solubility-Aware Reaction Design

Given the low aqueous solubility of 4-isopentylbenzoic acid (logS = -10.76) [1], it is ideally suited for applications in organic media or where controlled precipitation is desired. This property necessitates the use of organic solvents like methanol or DMSO for reaction setups, a factor that can be planned for in advance. This differentiates it from more water-soluble benzoic acid derivatives and makes it a good choice for reactions that benefit from a non-polar environment or for creating hydrophobic surfaces and coatings.

Application
Selection Property
Validation Focus
Novel LC mixture design
Nematic phase tuning
Mesophase stability and temperature range validation
Lead compound LogP optimization
Lipophilicity modulation
Aqueous solubility and metabolic stability review
Solubility-aware synthesis
Hydrophobic building block
Organic co-solvent compatibility and reaction design

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